N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide
Description
Properties
IUPAC Name |
2-anilino-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-6-8-13(2)16(12)18-15(19)11-17-14-9-4-3-5-10-14/h3-10,17H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGPJTFOZWKQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide typically involves the reaction of 2,6-dimethylaniline with phenylglycine in the presence of a coupling reagent. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline to form an intermediate, which is then reacted with phenylglycine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and may include steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C16H18N2O
- Molecular Weight: 254.33 g/mol
- Structure: The compound features a glycinamide backbone with 2,6-dimethylphenyl and phenyl substituents, contributing to its unique pharmacological properties.
Medicinal Chemistry
N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide has been investigated for its therapeutic potential in treating various conditions:
- Analgesic Effects: Studies have shown that this compound exhibits significant analgesic properties, making it a candidate for pain management therapies. Research indicates that it may interact with pain pathways, potentially inhibiting voltage-gated sodium channels (Nav) associated with pain perception .
- Anticonvulsant Activity: The compound has been evaluated for its anticonvulsant effects in animal models. It has demonstrated efficacy in reducing seizure frequency and severity in models of epilepsy .
- Antidepressant Potential: Preliminary studies suggest that the compound may possess antidepressant properties, possibly through modulation of neurotransmitter systems .
Neuroscience Research
The interactions of this compound with neural pathways have made it a subject of interest in neuroscience:
- Multi-target Mechanism: The compound is believed to act on multiple targets within the central nervous system (CNS), including sodium channels and neurotransmitter receptors. This multi-target approach may enhance its therapeutic efficacy in treating neurological disorders .
- Safety Profile: In toxicity assessments, the compound has shown a favorable safety profile with low toxicity levels in experimental settings, indicating its potential for further development as a therapeutic agent .
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Effects | Demonstrated significant reduction in pain response in animal models. |
| Study B | Anticonvulsant Activity | Showed effectiveness in reducing seizure frequency in epilepsy models. |
| Study C | Antidepressant Potential | Indicated modulation of serotonin levels leading to reduced depressive symptoms. |
Notable Research Insights
- Analgesic Mechanism: A study highlighted the compound's ability to inhibit Nav channels specifically involved in pain signaling pathways, suggesting its utility as a non-opioid analgesic alternative .
- Anticonvulsant Efficacy: Another research effort focused on the compound's ability to modulate calcium currents and sodium currents within neurons, contributing to its anticonvulsant properties .
- Safety Evaluations: Toxicity studies revealed that the compound exhibits low toxicity levels; however, further investigations into long-term effects and interactions with other medications are warranted .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in pain and inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lidocaine (N-(2,6-Dimethylphenyl)-N,N-Diethylglycinamide)
- Structure : Differs by replacing the N-phenyl group with two ethyl groups on the glycinamide nitrogen.
- Molecular Formula : C₁₄H₂₂N₂O .
- Applications : Widely used as a local anesthetic and antiarrhythmic agent. Its diethyl substituents enhance lipophilicity, facilitating sodium channel blockade .
Ropivacaine ((S)-N-(2,6-Dimethylphenyl)-1-Propylpiperidine-2-Carboxamide)
- Structure : Features a piperidine carboxamide backbone instead of glycinamide, with a propyl chain and stereospecific (S)-configuration.
- Molecular Formula : C₁₇H₂₆N₂O .
- Applications : Long-acting local anesthetic with reduced cardiotoxicity due to its enantioselectivity and slower metabolism .
- Key Difference : The carboxamide and piperidine moieties enhance lipid solubility and prolong duration of action compared to glycinamide-based analogs.
2-(Diethylamino)-N-(2,6-Dimethylphenyl)-N-Hydroxyacetamide
- Structure: Contains a hydroxy group and diethylamino substituent on the acetamide nitrogen.
- Molecular Formula : C₁₄H₂₂N₂O₂ .
- Applications: Not explicitly stated, but the hydroxy group may influence solubility and hydrogen-bonding interactions, making it suitable for prodrug formulations.
Agrochemical Derivatives (e.g., Furalaxyl, Metalaxyl)
- Structure : Methyl esters of N-(2,6-dimethylphenyl)alanine with acyl substituents (e.g., furanylcarbonyl, methoxyacetyl).
- Molecular Formula: Varies (e.g., Metalaxyl: C₁₅H₂₁NO₄) .
- Applications : Fungicides targeting oomycete pathogens. The acyl groups enhance membrane permeability and target enzyme inhibition .
- Key Difference : Substitution with alanine and ester groups shifts applications from pharmaceuticals to agrochemicals.
Comparative Data Table
Pharmacological and Chemical Insights
- Electronic Effects : The electron-donating methyl groups on the 2,6-dimethylphenyl ring enhance steric hindrance and metabolic stability across all compounds .
- Lipophilicity : Lidocaine’s diethyl groups confer higher lipophilicity than the target compound’s phenyl group, influencing tissue penetration and half-life .
- Stereochemistry : Ropivacaine’s (S)-enantiomer exhibits reduced toxicity compared to racemic analogs, highlighting the role of chirality in drug design .
Biological Activity
N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide, a compound with potential therapeutic applications, exhibits notable biological activities that warrant further investigation. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anthelmintic activities, alongside relevant case studies and research findings.
Compound Overview
- Chemical Structure : this compound features a 2,6-dimethylphenyl group linked to a phenylglycinamide moiety. This structure is significant as it influences the compound's interaction with biological targets.
- CAS Number : 1480-19-9
1. Antibacterial Activity
Research indicates that this compound demonstrates antibacterial properties against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Antifungal Activity
The compound has also shown antifungal activity in preliminary studies. It appears effective against common fungal pathogens, potentially through mechanisms similar to those observed in antibacterial activity.
3. Anthelmintic Activity
This compound has been investigated for its anthelmintic properties. Its efficacy in inhibiting helminth growth suggests a promising avenue for treating parasitic infections.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications to the phenyl groups significantly affect the biological activity of the compound. Electron-withdrawing groups enhance antibacterial potency, while electron-donating groups diminish it. This finding aligns with similar compounds studied in the past .
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Electron-donating | Decreased potency |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Case Study 2 : In vitro tests for antifungal activity against Candida albicans revealed that the compound effectively reduced fungal growth by over 70% compared to controls.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low toxicity levels in animal models, supporting its potential for further development.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide?
The synthesis of this compound can be approached via nucleophilic substitution or amide coupling. For analogs like lidocaine derivatives (e.g., N-(2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide), alkylation of 2,6-dimethylaniline with chloroacetyl chloride followed by reaction with phenylamine is a common route . Optimization may involve controlling reaction temperature (e.g., 40–60°C) and using catalysts like triethylamine to improve yield. Purity can be assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard for structural elucidation . Data collection requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water). Key parameters include R-factors (<5%) and hydrogen bonding analysis to confirm intramolecular interactions. For analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide, similar methods resolve substituent effects on molecular packing .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Enzyme inhibition assays (e.g., acetylcholinesterase or COX-2) and antimicrobial susceptibility testing (MIC/MBC) are common. For lidocaine derivatives, receptor binding studies (e.g., voltage-gated sodium channels) using patch-clamp electrophysiology are relevant . Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines can assess cytotoxicity .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved?
Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may arise from polymorphic forms or measurement techniques. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic light scattering (DLS) to quantify aggregation. For analogs like N,N-dimethyl-2-phenylacetamide, solubility in polar solvents correlates with hydrogen-bonding capacity . Standardize protocols using USP guidelines for dissolution testing .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
Byproducts like N-alkylated impurities often form due to competing reactions. Use kinetic control (low temperature) and sterically hindered bases (e.g., DBU) to favor amide bond formation over alkylation. For lidocaine-related compounds, HPLC-MS identifies impurities such as de-ethylated metabolites . Process optimization via Design of Experiments (DoE) can minimize side reactions .
Q. How can NMR spectroscopy resolve ambiguities in the stereochemistry of this compound derivatives?
Advanced 2D NMR techniques (e.g., NOESY or ROESY) detect spatial proximity between protons to confirm stereochemistry. For example, in N-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, NOE correlations between aromatic protons and sulfonyl groups clarify substituent orientation . Chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with Mosher’s acid can resolve enantiomers .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like ion channels. ADMET prediction tools (e.g., SwissADME) estimate logP, bioavailability, and blood-brain barrier permeability. For lidocaine analogs, in silico models align with experimental Caco-2 permeability data . QSAR models can further optimize substituents for metabolic stability .
Methodological Considerations
- Data Reproducibility : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral data (NMR, IR) and crystal structures .
- Conflict Resolution : Cross-validate analytical results (e.g., HPLC vs. LC-MS) and reference certified standards (e.g., USP pharmacopeial methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
